N-Methylnornicotinium
Description
N-Methylnornicornicotinium is a quaternary ammonium metabolite of R-(+)-nicotine, first identified in male Hartley guinea pigs following chronic intraperitoneal administration . Its formation involves a unique dual metabolic pathway: N-demethylation of nicotine's pyrrolidine nitrogen followed by N-methylation of the pyridine nitrogen, resulting in a charged, polar structure . Structural characterization was achieved via UV spectrophotometry, sodium borohydride reduction coupled with GLC-mass spectrometry, and Fourier transform ¹H NMR .
N-Methylnornicotinium is a secondary metabolite in the guinea pig, forming after the primary metabolite N-methylnicotinium ion .
Properties
CAS No. |
97729-48-1 |
|---|---|
Molecular Formula |
C10H15N2+ |
Molecular Weight |
163.24 g/mol |
IUPAC Name |
1-methyl-3-[(2S)-pyrrolidin-2-yl]pyridin-1-ium |
InChI |
InChI=1S/C10H15N2/c1-12-7-3-4-9(8-12)10-5-2-6-11-10/h3-4,7-8,10-11H,2,5-6H2,1H3/q+1/t10-/m0/s1 |
InChI Key |
CPKAGSYXQGNYON-JTQLQIEISA-N |
SMILES |
C[N+]1=CC=CC(=C1)C2CCCN2 |
Isomeric SMILES |
C[N+]1=CC=CC(=C1)[C@@H]2CCCN2 |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C2CCCN2 |
Synonyms |
N-methylnornicotinium |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Structural Determinants of Bioactivity: Compounds methylated at the pyridinium nitrogen (e.g., this compound, N-Methylnicotinium, N-Methylcotininium) inhibit [³H]dopamine (DA) uptake in rat striatal slices by ~60% at 10 µM, whereas pyrrolidinium-methylated derivatives (e.g., N'-Methylnicotinium) show negligible effects . This highlights the critical role of the pyridinium N-methyl group in modulating dopaminergic activity.
Metabolic Hierarchy: In guinea pigs, N-Methylnicotinium is the primary metabolite of R-(+)-nicotine, followed by sequential conversion to N-Methylcotininium and this compound .
Stereochemical Specificity: Unlike N-Methylnicotinium (a metabolite of both nicotine enantiomers), this compound formation is exclusive to R-(+)-nicotine, underscoring enzyme specificity in its biosynthesis .
Tissue Distribution: this compound exhibits negligible penetration into the brain but accumulates in peripheral tissues (e.g., adrenal glands, gallbladder), a trait shared with N-Methylnicotinium . This contrasts with non-quaternary nicotine analogs, which readily cross the blood-brain barrier.
Research Implications and Gaps
- Unresolved Questions: The enzymatic mechanisms driving this compound's stereospecific formation and its downstream biological effects remain underexplored. Additionally, comparative pharmacokinetic data across species are lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
